(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based small molecule with the molecular formula C23H24FN3O (molecular weight: 377.463 g/mol) . Its structure features:
- A 6-fluoroquinoline core, enhancing metabolic stability and binding interactions.
- A 4-ethylphenylamino substituent at the 4-position of the quinoline, contributing to hydrophobic interactions.
- A piperidin-1-yl methanone group at the 3-position, influencing solubility and target engagement.
Properties
IUPAC Name |
[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-2-16-6-9-18(10-7-16)26-22-19-14-17(24)8-11-21(19)25-15-20(22)23(28)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJDXIEKXXRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Key Observations:
- Quinoline vs. Heteroaromatic Cores: The target compound and Compounds 80/88 retain the 6-fluoroquinoline core, which is associated with improved metabolic stability compared to the pyrimidine-benzimidazole hybrid in .
- Heterocyclic Modifications : Piperidine (target compound) vs. piperazine (Compounds 80/88) groups affect basicity and hydrogen-bonding capacity. The methylsulfonyl group in Compound 88 enhances solubility but may reduce membrane permeability .
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